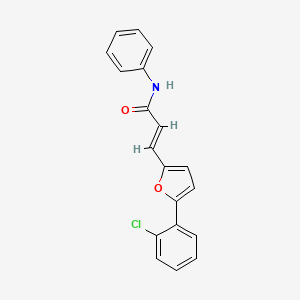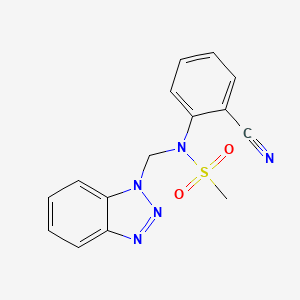
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide is a complex organic compound that features a benzotriazole moiety, a cyanophenyl group, and a methanesulfonamide group. Compounds containing benzotriazole are known for their applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide typically involves the following steps:
Formation of Benzotriazole Moiety: Benzotriazole can be synthesized from o-phenylenediamine and nitrous acid.
Attachment of Benzotriazole to Methanesulfonamide: This step involves the reaction of benzotriazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Cyanophenyl Group: The final step involves the reaction of the intermediate with 2-cyanophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions may target the cyanophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of corrosion inhibitors and dyes.
Mécanisme D'action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it effective as a corrosion inhibitor. The cyanophenyl group may interact with biological targets, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor.
Methanesulfonamide: Used in pharmaceuticals for its sulfonamide group.
2-Cyanophenyl Isocyanate: Used in organic synthesis for introducing cyanophenyl groups.
Uniqueness
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide is unique due to the combination of benzotriazole, cyanophenyl, and methanesulfonamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
876946-42-8 |
|---|---|
Formule moléculaire |
C15H13N5O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide |
InChI |
InChI=1S/C15H13N5O2S/c1-23(21,22)20(14-8-4-2-6-12(14)10-16)11-19-15-9-5-3-7-13(15)17-18-19/h2-9H,11H2,1H3 |
Clé InChI |
VAEPWOPXSWNIKN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
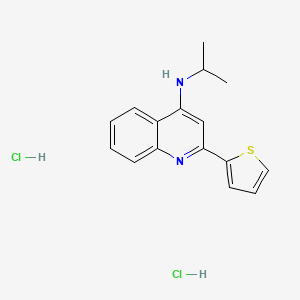
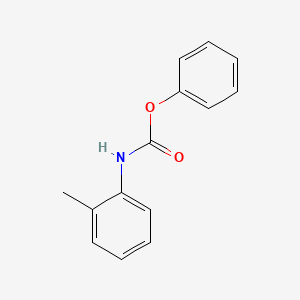
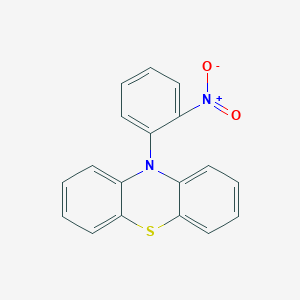

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)


![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
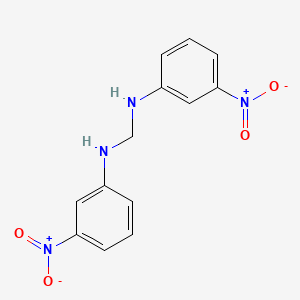
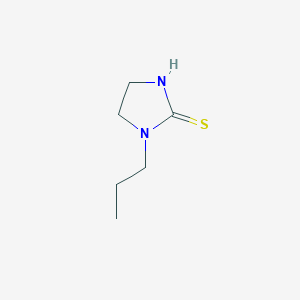
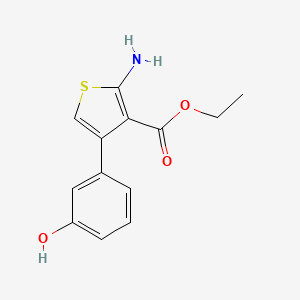
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
